molecular formula C11H8O3S2 B1433171 [5-(3-Thienylcarbonyl)-2-thienyl]acetic acid CAS No. 1447964-79-5

[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid

Cat. No. B1433171
CAS RN: 1447964-79-5
M. Wt: 252.3 g/mol
InChI Key: WQWRJHJAZGEGOI-UHFFFAOYSA-N
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Description

5-(3-Thienylcarbonyl)-2-thienylacetic acid, also known as 5-TCTA, is a thienyl-containing carboxylic acid that is used in a variety of scientific research applications. It is a valuable tool for organic synthesis, as it can be used in the preparation of various derivatives, such as thiophenols and thiophene-3-carboxylic acids. 5-TCTA is also used in the synthesis of biologically active compounds, such as anti-cancer drugs. Its mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been discussed.

Scientific Research Applications

Pyrolysis of Polysaccharides

Acetic acid plays a crucial role in the pyrolysis of polysaccharides, where it is formed through thermal decomposition processes. Studies by Ponder and Richards (2010) have explored the effects of linkage types and inorganic additives on the pyrolytic pathways of naturally occurring and synthetic polysaccharides, emphasizing the chemical mechanisms involved in the formation of acetic acid among other compounds (Ponder & Richards, 2010).

Biotechnological and Pharmacological Effects

Chlorogenic acid (CGA), a phenolic acid compound, has shown various biotechnological and pharmacological effects, including antioxidant activity and modulation of lipid metabolism. Naveed et al. (2018) suggest that CGA could help treat disorders such as hepatic steatosis and diabetes, pointing to the potential of acetic acid derivatives in medical applications (Naveed et al., 2018).

Environmental Applications

The microbial catabolism of indole-3-acetic acid (IAA) by bacteria, as outlined by Laird, Flores, and Leveau (2020), illustrates the environmental significance of acetic acid derivatives. These compounds serve as carbon, nitrogen, and energy sources for bacteria, potentially interfering with IAA-dependent processes in plants and contributing to biotechnological and environmental applications (Laird, Flores, & Leveau, 2020).

Industrial Separation Processes

Acetic acid is integral to pervaporation separation techniques for water-acetic acid mixtures, as discussed by Aminabhavi and Toti (2003). These processes are critical for recycling acetic acid from industrial wastewater, highlighting its importance in sustainable manufacturing practices (Aminabhavi & Toti, 2003).

Oil and Gas Operations

Organic acids, including acetic acid, are used in acidizing operations for carbonate and sandstone formations, as reviewed by Alhamad et al. (2020). These acids serve as less corrosive alternatives to traditional hydrochloric acid, emphasizing the role of acetic acid derivatives in enhancing oil and gas extraction efficiency (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

properties

IUPAC Name

2-[5-(thiophene-3-carbonyl)thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S2/c12-10(13)5-8-1-2-9(16-8)11(14)7-3-4-15-6-7/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRJHJAZGEGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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